VH-298

Beschreibung

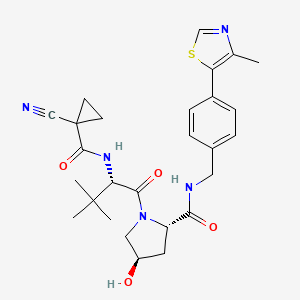

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVQUNZCNAMROD-RZUBCFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VH-298 in Stabilizing HIF-alpha

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of VH-298, a potent and selective chemical probe used to investigate hypoxic signaling. It elucidates the molecule's mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for its characterization.

Introduction: The VHL-HIF Axis and Its Therapeutic Potential

The cellular response to changes in oxygen availability is a critical process for cell survival and function. The Hypoxia-Inducible Factor (HIF) family of transcription factors are the master regulators of this response. The stability and activity of the alpha subunit of HIF (HIF-α) are tightly controlled by a class of enzymes known as prolyl hydroxylase domain enzymes (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α. This post-translational modification creates a recognition site for the VHL E3 ligase complex, which binds to the hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity. Consequently, HIF-α is not hydroxylated, escapes VHL-mediated degradation, stabilizes, and translocates to the nucleus. There, it dimerizes with HIF-β and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolism.

Dysregulation of the VHL-HIF pathway is implicated in various pathologies, including cancer and anemia. Small molecules that can modulate this pathway are therefore valuable as both research tools and potential therapeutics. VH-298 is a potent, cell-permeable small molecule inhibitor designed to specifically block the protein-protein interaction (PPI) between VHL and HIF-α, thereby stabilizing HIF-α and inducing a hypoxic response even under normoxic conditions.[1][2]

Core Mechanism of Action of VH-298

VH-298 functions as a high-affinity competitive inhibitor of the VHL:HIF-α interaction.[3] Its mechanism is distinct from other HIF stabilizers like PHD inhibitors because it acts downstream of HIF-α hydroxylation.[1][4]

Normoxic Regulation of HIF-alpha

In the presence of oxygen, HIF-α is continuously synthesized and hydroxylated by PHD enzymes. The hydroxylated HIF-α (HIF-α-OH) is then recognized and bound by the VHL protein, which is part of the CRL2VHL E3 ubiquitin ligase complex. This binding event leads to the polyubiquitination of HIF-α, marking it for rapid degradation by the 26S proteasome. This process keeps HIF-α levels low and the hypoxic response inactive.

References

- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

VH-298: A Potent and Selective Chemical Probe for Hypoxia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VH-298 is a potent, cell-permeable small molecule that has emerged as a critical chemical probe for studying the hypoxia signaling pathway.[1] It functions by inhibiting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the alpha subunit of the hypoxia-inducible factor (HIF-α).[1] This inhibition occurs downstream of HIF-α hydroxylation, providing a distinct mechanism of action compared to other hypoxia inducers like iron chelators or prolyl hydroxylase domain (PHD) enzyme inhibitors.[1] By preventing the VHL-mediated degradation of HIF-α, VH-298 leads to the accumulation of hydroxylated HIF-α, subsequent dimerization with HIF-β, and the activation of hypoxia-responsive genes.[1][2] Its high affinity, selectivity, and cellular activity make it an invaluable tool for elucidating the physiological and pathological roles of the HIF signaling cascade and a promising starting point for the development of novel therapeutics targeting hypoxia-related diseases.[1][3]

Mechanism of Action

Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-α to stabilize and activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[4]

VH-298 mimics the hypoxic response by directly binding to VHL and blocking its interaction with hydroxylated HIF-α.[2] This leads to the accumulation of HIF-α even in the presence of oxygen, thereby activating the downstream signaling cascade.[1][2]

Caption: Mechanism of VH-298 action in the HIF-1α signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of VH-298.

Table 1: Binding Affinity and Potency

| Parameter | Value | Assay Method | Reference |

| Kd | 90 nM | Isothermal Titration Calorimetry (ITC) | [2][5][6] |

| Kd | 80 nM | Competitive Fluorescence Polarization Assay | [5][7][8] |

| EC50 | ~100-200 nM | HIF-α Stabilization in Human Cell Lines | [9] |

| Recommended Cellular Concentration | 10-100 µM | [7] |

Table 2: Kinetic and Physicochemical Properties

| Parameter | Value | Method | Reference |

| kon | 6.47 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [7] |

| koff | 0.065 s-1 | Surface Plasmon Resonance (SPR) | [7] |

| Permeability | 19.4 nm s-1 | Parallel Artificial Membrane Permeability Assay (PAMPA) | [10] |

| Molecular Weight | 523.65 g/mol | [5][8] | |

| Molecular Formula | C27H33N5O4S | [8] |

Table 3: Selectivity and Off-Target Effects

| Assay | Concentration | Results | Reference |

| Kinase Panel | 50 µM | No significant inhibition of over 100 kinases | [10][11] |

| GPCRs and Ion Channels | 50 µM | No significant binding to over 50 targets | [10][11] |

| Chemoproteomic MS | Dose-dependent | Only VHL and its complex partners (RBX1, CUL2, TCEB2) were reproducibly detected | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving VH-298 are provided below.

HIF-1α Stabilization by Immunoblotting

This protocol is used to assess the ability of VH-298 to induce the accumulation of HIF-1α in cultured cells.

Caption: Experimental workflow for detecting HIF-1α stabilization.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, RCC4, HFF) and grow to 70-80% confluency.[12][13]

-

Treatment: Treat cells with the desired concentration of VH-298 (typically 10-100 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.[12][13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.[12][14]

Co-Immunoprecipitation (Co-IP) to Assess VHL:HIF-α Interaction

This protocol determines if VH-298 disrupts the interaction between VHL and HIF-1α.[15]

Methodology:

-

Cell Treatment and Lysis: Treat HeLa cells with VH-298 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 20 mM Tris pH 7.5).[2]

-

Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or HIF-1α overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by immunoblotting for the co-precipitated protein (e.g., probe for HIF-1α if VHL was immunoprecipitated). A decrease in the co-precipitated protein in VH-298-treated samples indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of VH-298 to VHL in a cellular context.[11][16] The principle is that ligand binding increases the thermal stability of the target protein.[16][17]

References

- 1. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. New therapeutic target for diseases caused by lack of oxygen - Current events - University of Barcelona [web.ub.edu]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]

- 8. VH 298 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 12. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

The VHL/HIF Pathway: A Master Regulator of Oxygen Homeostasis

An In-Depth Technical Guide to the VHL/HIF Pathway and the Chemical Probe VH-298

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) signaling pathway, a critical cellular oxygen-sensing mechanism, and introduces VH-298, a potent and selective chemical probe that targets this pathway.

The VHL/HIF pathway is a crucial signaling cascade that enables cells to adapt to changes in oxygen availability.[1] Its dysregulation is implicated in various pathologies, including cancer.[2][3]

Core Components and Mechanism

The central players in this pathway are the Hypoxia-Inducible Factors (HIFs) and the Von Hippel-Lindau tumor suppressor protein (VHL). HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[4][5] The stability of the HIF-α subunit is tightly regulated by cellular oxygen levels.

Under Normoxic Conditions (Normal Oxygen):

In the presence of sufficient oxygen, HIF-α is continuously synthesized but rapidly degraded. This process is initiated by the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain enzymes (PHDs).[6][7] This hydroxylation event creates a binding site for the VHL protein.[8] VHL is the substrate recognition component of a larger E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[9][10] Upon binding to the hydroxylated HIF-α, the VHL E3 ligase complex polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[11][12] This ensures that under normal oxygen conditions, HIF-α levels remain low, and hypoxia-responsive genes are not activated.

Under Hypoxic Conditions (Low Oxygen):

When oxygen levels are low, the activity of the oxygen-dependent PHDs is inhibited.[6] Consequently, HIF-α is not hydroxylated and is not recognized by the VHL E3 ligase complex.[8] This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β.[5] The HIF-α/HIF-β heterodimer binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a wide array of genes involved in processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival, thereby enabling the cell to adapt to the hypoxic environment.[13]

VH-298: A Chemical Probe for the VHL/HIF Pathway

VH-298 is a potent, cell-permeable small molecule inhibitor of the VHL:HIF-α protein-protein interaction.[3][11] It serves as a valuable chemical probe to study the VHL/HIF signaling cascade and has potential therapeutic applications in conditions where inducing a hypoxic response is beneficial.[3]

Mechanism of Action

Unlike PHD inhibitors that act upstream, VH-298 functions by directly binding to the VHL protein, competitively inhibiting its interaction with hydroxylated HIF-α.[3][9] This blockade prevents the VHL-mediated ubiquitination and subsequent degradation of HIF-α, even under normoxic conditions.[3] The stabilized, hydroxylated HIF-α then accumulates, translocates to the nucleus, and activates the transcription of hypoxia-responsive genes, effectively mimicking a hypoxic state.[2][6]

Quantitative Data for VH-298

The following tables summarize the key quantitative parameters of VH-298 based on published studies.

Table 1: Binding Affinity and Cellular Permeability of VH-298

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 90 nM | [1][11] |

| Competitive Fluorescence Polarization | 80 nM | [1][11] | |

| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | 19.4 nm s⁻¹ | [1][2] |

Table 2: Cellular Activity of VH-298

| Cell Line | Assay | Effect | Concentration | Reference |

| HeLa, RCC4 | Western Blot | Concentration- and time-dependent accumulation of hydroxylated HIF-α | Effective at 10 µM | [2][6] |

| RCC4-HA-VHL | qRT-PCR | 2.5-fold increase in EPO mRNA levels | Not specified | [2] |

| Human Foreskin Fibroblasts (HFF) | Western Blot | Increased BNIP3 protein levels (more than hypoxia) | Not specified | [2] |

| Rat Fibroblasts (rFb) | CCK-8 Assay | Significantly increased cell proliferation | 30 µM | [12][14] |

| qRT-PCR | Increased gene expression of Col1-α1, VEGF-A, and IGF-1 | 30 µM | [12][14] |

Table 3: Selectivity and Toxicity of VH-298

| Parameter | Assay | Result | Concentration | Reference |

| Off-target Effects | Kinase, GPCR, and ion channel panels (>100 targets) | Negligible off-target effects | 50 µM | [2][6] |

| Cell Toxicity | Various fibroblast, tumor, and non-tumor cell lines | No toxicity observed | Up to 150 µM (or 500 µM) | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the VHL/HIF pathway and the effects of VH-298.

Western Blotting for HIF-1α Detection

Western blotting is a fundamental technique to assess the protein levels of HIF-1α and its stabilization by compounds like VH-298.

Materials:

-

Cells of interest (e.g., HeLa, RCC4)

-

VH-298 or other treatment compounds

-

Hypoxia chamber or chemical hypoxia mimetics (e.g., CoCl₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with VH-298 at various concentrations and for different time points. Include positive controls (hypoxia or CoCl₂ treatment) and negative controls (vehicle-treated normoxic cells).[7]

-

Cell Lysis: Rapidly wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors to prevent HIF-1α degradation.[4][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 10-50 µg) onto an SDS-PAGE gel for electrophoretic separation.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in HIF-1α protein levels.

HIF-1α Reporter Assay

Reporter assays are used to measure the transcriptional activity of HIF-1. This is typically achieved by using a reporter construct containing HREs upstream of a luciferase gene.

Materials:

-

Mammalian cell line

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

VH-298 or other treatment compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[16]

-

Treatment: After allowing for reporter gene expression (typically 24 hours), treat the cells with VH-298 or other stimuli.

-

Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer.[17][18]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of HIF-1α transcriptional activity relative to untreated control cells.

Conclusion

The VHL/HIF pathway is a fundamental cellular process with significant implications for both normal physiology and disease. The development of chemical probes like VH-298 provides researchers with powerful tools to dissect this pathway and explore its therapeutic potential. This guide offers a comprehensive overview of the VHL/HIF pathway and the utility of VH-298, supported by quantitative data and detailed experimental methodologies, to aid in the advancement of research and drug discovery in this critical area.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 7. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 8. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 9. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VH298 (VH-298) | VHL inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. qiagen.com [qiagen.com]

- 17. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 18. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of VH-298 VHL inhibitor

An In-depth Technical Guide to the Discovery and Development of VH-298, a VHL Inhibitor

Introduction

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular oxygen-sensing machinery, functioning as the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1][2][3] This complex plays a pivotal role in regulating cellular responses to changes in oxygen availability by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][4][5]

The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β, also known as ARNT).[][7] In normoxia, specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize and bind to HIF-α, leading to its degradation.[8] In low oxygen conditions (hypoxia), PHD activity is inhibited, HIF-α is stabilized, and it translocates to the nucleus to dimerize with HIF-β. The active HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, glucose metabolism, erythropoiesis, and cell survival.[7][9][10]

Dysregulation of the VHL/HIF pathway is implicated in various pathologies. Loss-of-function mutations in VHL lead to VHL disease, a hereditary cancer syndrome, highlighting VHL's role as a tumor suppressor.[2] Conversely, activation of the HIF pathway holds therapeutic promise for conditions such as chronic anemia and ischemia.[2] This has driven significant interest in developing small molecules that can modulate this pathway. VH-298 is a potent and selective chemical probe developed to inhibit the VHL:HIF-α protein-protein interaction, thereby stabilizing HIF-α and activating the hypoxic response.[1][8] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and applications of VH-298.

Discovery and Optimization

Targeting protein-protein interactions (PPIs) like the VHL:HIF-α interface with small molecules is notoriously challenging. Initial efforts were hampered by the relatively weak binding affinity of initial fragments.[11] The development of VH-298 emerged from a systematic, group-based optimization strategy building upon earlier, less potent inhibitors such as VH032.[1][12]

The optimization process focused on improving binding affinity, cell membrane permeability, and cellular activity while minimizing cytotoxicity.[12] A key breakthrough was the modification of the N-acetyl capping group on the left-hand side (LHS) of the molecule that interacts with a pocket on the VHL surface. Replacing a fluorine atom with a cyano group on a cyclopropane ring led to the creation of VH-298.[12] This modification significantly enhanced binding affinity and resulted in a 1.9-fold increase in cellular activity compared to its predecessors.[12] The resulting compound, VH-298, is a potent, cell-permeable, and non-toxic chemical probe that effectively triggers the hypoxic response by directly blocking the VHL:HIF-α interaction.[13]

Mechanism of Action

VH-298 functions as a high-affinity competitive inhibitor of the VHL:HIF-α interaction.[14] Its mechanism unfolds through the following steps:

-

Binding to VHL: VH-298 is cell-permeable and binds directly to the HIF-α binding pocket on the VHL protein.[15][16] This binding event physically blocks the recognition site for hydroxylated HIF-α.

-

Stabilization of Hydroxylated HIF-α: By preventing VHL binding, VH-298 interrupts the degradation pathway downstream of HIF-α prolyl-hydroxylation.[8][12][14] This leads to the rapid, concentration- and time-dependent accumulation of the hydroxylated form of HIF-α within the cell.[13][16]

-

Activation of Hypoxic Signaling: The stabilized HIF-α translocates to the nucleus, forms a heterodimer with HIF-β, and binds to HREs on target gene promoters.[7]

-

Upregulation of Target Genes: This transcriptional activation leads to increased mRNA and protein levels of HIF target genes, such as vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1), thereby mimicking a natural hypoxic response.[14][17][18]

A notable secondary effect observed with prolonged treatment is that the binding of VH-298 can also lead to the stabilization and upregulation of the VHL protein itself.[1][3] This increase in VHL levels can, in turn, lead to a reduction in HIF-1α levels over extended periods, demonstrating a complex feedback mechanism.[1]

Quantitative Data and Biophysical Properties

The development of VH-298 was supported by extensive biophysical and cellular characterization to quantify its potency, selectivity, and drug-like properties.

| Parameter | Assay Method | Value | Reference(s) |

| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 90 nM | [13][16][19] |

| Competitive Fluorescence Polarization (FP) | 80 nM | [13][19][20] | |

| Binding Kinetics | Surface Plasmon Resonance (SPR) | kon: 6.47 x 105 M-1s-1 | [16][20] |

| koff: 0.065 s-1 | [16][20] | ||

| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | 19.4 nm s-1 | [13] |

| Cellular Activity (EC50) | HIF-α Stabilization in Human Cell Lines | ~100–200 nM | [18] |

| Selectivity | Kinase Panel (>100 kinases) | Negligible off-target effects at 50 µM | [11][12][13] |

| GPCR & Ion Channel Panel (>100 targets) | Negligible off-target effects at 50 µM | [11][12][13] | |

| Cytotoxicity | Cell Viability Assays (various cell lines) | No toxicity observed up to 150 µM | [11][12] |

Experimental Protocols

Detailed methodologies were crucial for characterizing VH-298. Below are summaries of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Principle: A solution of the ligand (VH-298) is titrated into a solution of the protein (purified VHL-ElonginB-ElonginC complex, or VCB) in a microcalorimeter cell.

-

Methodology:

-

Purified VCB complex is loaded into the sample cell, and a concentrated solution of VH-298 is loaded into the injection syringe.

-

Small aliquots of VH-298 are injected into the VCB solution at regular intervals.

-

The heat change associated with each injection is measured relative to a reference cell.

-

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a suitable binding model to calculate the Kd.[16]

-

Competitive Fluorescence Polarization (FP) Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from its protein target.

-

Principle: A small, fluorescently labeled HIF-α peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling is restricted, and polarization increases. An unlabeled competitor like VH-298 will displace the fluorescent peptide, causing a decrease in polarization.

-

Methodology:

-

A constant concentration of VCB complex and a fluorescently labeled HIF-α peptide probe are incubated together in assay buffer in a microplate.[21]

-

Serial dilutions of VH-298 (or other test compounds) are added to the wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.[21]

-

Fluorescence polarization is measured using a microplate reader with appropriate filters.

-

The data are plotted as polarization versus inhibitor concentration, and the IC50 value is determined. This can be converted to a Ki value.[19]

-

Immunoblotting for HIF-α Accumulation

Western blotting is used to visualize the stabilization of HIF-α protein in cells following treatment with VH-298.

-

Methodology:

-

Cell Culture and Treatment: Human cell lines (e.g., HeLa, RCC4) are cultured under standard conditions. Cells are treated with various concentrations of VH-298 (e.g., 10-100 µM) or vehicle control (DMSO) for specified time periods (e.g., 2, 6, 24 hours).[1][17]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for HIF-1α, HIF-2α, or hydroxylated HIF-1α (e.g., anti-HIF-1α-OH at Pro564), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][22] A loading control (e.g., β-actin) is also probed.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Applications and Significance

VH-298 has become an invaluable tool for both basic research and drug discovery.

Chemical Probe for Hypoxia Signaling

As a highly selective and potent inhibitor with a well-characterized mechanism and a non-binding negative control (cis-VH298), VH-298 is an ideal chemical probe.[11][12] It allows researchers to precisely interrogate the biological consequences of inhibiting the VHL:HIF-α interaction downstream of prolyl hydroxylation, distinguishing its effects from those of PHD inhibitors or general hypoxia.[1][8] Studies using VH-298 have uncovered novel roles for this pathway in processes such as pexophagy (the selective autophagy of peroxisomes).[23][24]

VHL Ligand for PROTAC Development

Perhaps the most significant application of VH-298 and its analogs is their use as the VHL-binding ligand in Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, inducing the target's ubiquitination and degradation. The VHL ligand moiety derived from the VH-298 scaffold is linked to a ligand for a protein of interest, creating a ternary complex between VHL, the PROTAC, and the target protein, ultimately leading to the target's destruction.[25]

Therapeutic Potential

The ability of VH-298 to activate the HIF-1 signaling pathway has direct therapeutic implications. In vivo studies in rat models have demonstrated that local administration of VH-298 can accelerate wound healing, particularly in diabetic models, by promoting fibroblast function and angiogenesis.[17][22] This highlights the potential for VHL inhibitors in regenerative medicine and treating ischemic conditions.[18]

Conclusion

The discovery and development of VH-298 represent a landmark achievement in targeting a challenging protein-protein interaction. Through rational, structure-guided design, a highly potent, selective, and cell-active chemical probe was created. VH-298 has not only provided the scientific community with a crucial tool to dissect the intricacies of the HIF signaling pathway but has also laid the foundation for the revolutionary field of targeted protein degradation via PROTACs. Its journey from a fragment-based starting point to a widely used chemical probe and a key component of novel therapeutics underscores the power of chemical biology in advancing both fundamental science and medicine.

References

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 8. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 15. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. VH-298 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

VH-298 Induced Gene Expression Changes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VH-298 is a potent and highly selective chemical probe that inhibits the protein-protein interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and the alpha subunit of the Hypoxia-Inducible Factor (HIF-α).[1][2] This inhibition prevents the degradation of hydroxylated HIF-α, leading to its accumulation and the subsequent activation of the HIF-1 signaling pathway.[3][4] The activation of this pathway mimics a hypoxic response, resulting in significant changes in gene expression.[1][5] This technical guide provides an in-depth overview of the gene expression changes induced by VH-298, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action

Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows VHL to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. VH-298 competitively binds to VHL with a high affinity (Kd = 80-90 nM), blocking its interaction with hydroxylated HIF-α.[2][6][7] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[3][8] Interestingly, prolonged treatment with VH-298 can lead to an increase in VHL protein levels, which in turn can reduce the levels of HIF-1α protein, suggesting a negative feedback mechanism.[9][10][11]

Signaling Pathway Diagram

Caption: Mechanism of VH-298 action.

Quantitative Gene Expression Changes

VH-298 treatment leads to the upregulation of a variety of HIF target genes. The following tables summarize the quantitative changes in mRNA levels observed in different cell lines upon VH-298 treatment.

Table 1: Upregulation of HIF Target Gene mRNA in Human Foreskin Fibroblasts (HFF) [2][3]

| Gene | Fold Change (vs. Control) | VH-298 Concentration | Treatment Duration |

| VEGF-A | Significantly Increased | 30 µM | Not Specified |

| Col1-α1 | Significantly Increased | 30 µM | Not Specified |

| IGF-1 | Significantly Increased | 30 µM | Not Specified |

| CA9 | Dose-dependent increase | Up to 100 µM | 24 h |

| GLUT1 | Dose-dependent increase | Up to 100 µM | 24 h |

Table 2: Upregulation of HIF Target Gene mRNA in HeLa Cells [2][5]

| Gene | Fold Change (vs. Control) | VH-298 Concentration | Treatment Duration |

| CA9 | Dose-dependent increase | Up to 100 µM | 16 h |

| GLUT1 | Dose-dependent increase | Up to 100 µM | 16 h |

Table 3: Upregulation of HIF Target Gene mRNA in U2OS Cells [2]

| Gene | Fold Change (vs. Control) | VH-298 Concentration | Treatment Duration |

| CA9 | Dose-dependent increase | Up to 100 µM | 16 h |

| GLUT1 | Dose-dependent increase | Up to 100 µM | 16 h |

Table 4: Upregulation of HIF Target Gene mRNA in RCC4-HA-VHL Cells [6]

| Gene | Fold Change (vs. Control) | VH-298 Concentration | Treatment Duration |

| EPO | ~2.5-fold | Not Specified | Not Specified |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HeLa, HFF (Human Foreskin Fibroblasts), U2OS, and RCC4-HA-VHL cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HeLa and HFF) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

VH-298 Preparation: A stock solution of VH-298 is typically prepared in DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 30 µM, 50 µM, 100 µM).[3][7][12] A vehicle control (DMSO) should be used in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for proliferation assays). After reaching the desired confluency, the culture medium is replaced with medium containing VH-298 or vehicle control for the specified duration (e.g., 6, 16, 24, or 48 hours).[2][3][12]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Caption: Workflow for qRT-PCR analysis.

-

RNA Extraction: Total RNA is extracted from VH-298-treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

qRT-PCR: Quantitative real-time PCR is performed using a qPCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers for target genes (e.g., VEGF-A, GLUT1, CA9, EPO) and a housekeeping gene (e.g., ACTB, TBP) are used.

-

Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.

Immunoblotting

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., HIF-1α, PHD2, HK2, BNIP3, VHL) and a loading control (e.g., β-actin).[3][6] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Pexophagy Assay

-

Cell Line: RPE/mRFP–EGFP–SKL cells are used to monitor pexophagy.

-

Treatment: Cells are treated with VH-298 (e.g., 50 µM) for 48 hours.[12][13]

-

Imaging: Cells are imaged using a fluorescence microscope. The number of puncta exhibiting EGFP(+) and mRFP(+) (autophagosomes) or EGFP(-) and mRFP(+) (autolysosomes) per cell is determined. A significant increase in autolysosomes indicates enhanced pexophagy.

Further Applications and Considerations

The ability of VH-298 to potently and selectively activate the HIF-1 signaling pathway makes it a valuable tool for studying the cellular response to hypoxia. It has been used to investigate processes such as angiogenesis, cell metabolism, and autophagy.[3][12][13] Notably, VH-298 has been shown to promote pexophagy, the selective autophagy of peroxisomes, through the transcriptional activation of HIF-1α.[13]

When using VH-298, it is important to consider its dose- and time-dependent effects.[3] Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question. Furthermore, the use of an inactive epimer, cis-VH-298, as a negative control can provide additional evidence for the on-target effects of VH-298.[1]

Conclusion

VH-298 is a powerful chemical probe for elucidating the intricacies of the HIF-1 signaling pathway and its downstream effects on gene expression. By providing a targeted and potent method to stabilize HIF-α, VH-298 enables researchers to dissect the molecular mechanisms underlying the cellular response to hypoxia and explore its implications in various physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals in drug development to effectively utilize VH-298 in their research endeavors.

References

- 1. VH 298 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of VHL by VH298 Accelerates Pexophagy by Activation of HIF-1α in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Structural Basis of VH-298's Potent Inhibition of the VHL E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor VH-298 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH-298 is a high-affinity chemical probe that disrupts the VHL:HIF-α protein-protein interaction, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of the hypoxic response. This document outlines the quantitative binding characteristics, detailed experimental methodologies, and the key structural features governing this interaction, making it a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Quantitative Binding Affinity of VH-298 to VHL

VH-298 demonstrates potent and high-affinity binding to the VHL protein. The dissociation constant (Kd) has been consistently determined across multiple biophysical assays, confirming the inhibitor's strong interaction with its target.

| Parameter | Value (nM) | Method | Reference |

| Kd | 80 | Competitive Fluorescence Polarization Assay | [1][2][3][4] |

| Kd | 90 | Isothermal Titration Calorimetry (ITC) | [1][3][4][5][6] |

| Kinetic Parameters | Surface Plasmon Resonance (SPR) | ||

| Kon (M⁻¹s⁻¹) | 6.47 x 10⁵ | Surface Plasmon Resonance (SPR) | [4] |

| Koff (s⁻¹) | 0.065 | Surface Plasmon Resonance (SPR) | [4] |

The VHL-HIF-1α Signaling Pathway and Mechanism of VH-298 Action

Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows HIF-1α to be recognized by the VHL E3 ubiquitin ligase complex. VHL then polyubiquitinates HIF-1α, targeting it for proteasomal degradation. This process is suppressed under hypoxic conditions, leading to HIF-1α stabilization and the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. VH-298 mimics the hypoxic response by directly binding to VHL and blocking its interaction with hydroxylated HIF-1α, thereby preventing its degradation.[7][8]

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of VH-298.

Structural Basis of the VH-298:VHL Interaction

The high-affinity binding of VH-298 to VHL is elucidated by the crystal structure of the VHL-ElonginB-ElonginC (VBC) complex in conjunction with VH-298 (PDB ID: 5LLI).[4][6] The inhibitor occupies the same binding pocket as the hydroxylated HIF-1α peptide.

The binding of VH-298 to VHL is characterized by a series of key interactions:

-

The hydroxyproline (Hyp) mimic of VH-298 engages in crucial hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket.

-

The tert-butyl group is accommodated in a hydrophobic pocket.

-

The amide bond in the linker region forms hydrogen bonds with the backbone of VHL residues.

-

The cyanocyclopropyl group extends into a region of the binding site, making favorable contacts.[5][9] The cyano group, in particular, participates in a stabilizing water network through a hydrogen bond with a structural water molecule located near His115.[5][9]

Caption: Key interactions between VH-298 and the VHL binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the VH-298:VHL interaction.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of VH-298 binding to the VBC complex.

Methodology:

-

The VBC protein complex is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

The protein solution (e.g., 30 µM) is loaded into the sample cell of the microcalorimeter.

-

VH-298 is dissolved in the same ITC buffer to a concentration of, for example, 300 µM and loaded into the injection syringe.

-

A series of injections (e.g., 2 µL each) of the VH-298 solution are made into the sample cell at a constant temperature (e.g., 25 °C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

Competitive Fluorescence Polarization (FP) Assay

Objective: To measure the ability of VH-298 to displace a fluorescently labeled HIF-1α peptide from the VBC complex.

Methodology:

-

A solution of the VBC complex (e.g., 50 nM) is prepared in FP buffer (e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.05% Tween-20).

-

A fluorescently labeled HIF-1α peptide (e.g., 20-mer FAM-labeled HIF-1α peptide at 3 nM) is added to the VBC solution.

-

Serial dilutions of VH-298 are prepared in the same buffer.

-

The VH-298 dilutions are added to the VBC/peptide mixture in a microplate.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The data are plotted as percent displacement versus inhibitor concentration, and the IC50 is determined by fitting the data to a sigmoidal dose-response curve. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of VH-298 with VHL in a cellular context.

Methodology:

-

HeLa cells are cultured to confluency and treated with either vehicle (DMSO) or VH-298 (e.g., 100 µM) for a specified time (e.g., 1-2 hours).

-

The cells are harvested, washed, and resuspended in PBS.

-

The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70 °C) for a set duration (e.g., 3 minutes) to induce protein denaturation.

-

The cells are lysed by freeze-thaw cycles.

-

The soluble fraction is separated from the precipitated protein by centrifugation.

-

The amount of soluble VHL protein at each temperature is determined by Western blotting using a VHL-specific antibody.

-

A shift in the melting curve to a higher temperature in the VH-298-treated samples compared to the vehicle control indicates ligand binding and stabilization of the VHL protein.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

VH-298 is a well-characterized, potent, and selective inhibitor of the VHL:HIF-α interaction. Its high affinity is driven by a combination of specific hydrogen bonds and favorable hydrophobic interactions within the VHL binding pocket, as revealed by X-ray crystallography. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to utilize VH-298 as a chemical probe to study the hypoxia signaling pathway or as a starting point for the development of novel therapeutics targeting VHL. The robust and reproducible quantitative data underscore the utility of VH-298 as a high-quality tool for chemical biology and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe VH298 | Chemical Probes Portal [chemicalprobes.org]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VH-298: A Potent Modulator of the Hypoxia-Inducible Factor-1 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VH-298, a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), VH-298 effectively stabilizes HIF-1α, leading to the activation of downstream target genes. This guide details the mechanism of action of VH-298, its impact on HIF-1 target gene expression, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

Under normal oxygen conditions (normoxia), the α subunit of the transcription factor HIF-1 is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a multitude of genes involved in processes such as angiogenesis, glucose metabolism, and cell survival.[1]

VH-298 mimics a hypoxic response by directly binding to VHL and preventing its interaction with hydroxylated HIF-1α.[2][3] This blockade of the VHL:HIF-1α interaction spares HIF-1α from degradation, allowing it to accumulate and activate its target genes even in the presence of normal oxygen levels.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular activity of VH-298.

Table 1: Binding Affinity and Potency of VH-298

| Parameter | Value | Method | Reference |

| Kd (VHL:HIF-α interaction) | 80 - 90 nM | Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization Assay | [2][6] |

| EC50 (HIF-α stabilization) | ~100 - 200 nM | Human cell lines | [4] |

Table 2: Dose-Dependent Effect of VH-298 on HIF-1 Target Gene Expression

| Cell Line | Target Gene | VH-298 Concentration | Fold Increase in mRNA | Reference |

| Human Foreskin Fibroblasts (HFF) | CA9 | 100 µM | Maximum induction | [7] |

| Human Foreskin Fibroblasts (HFF) | GLUT1 | 25 µM | Maximum induction | [7] |

| HeLa | CA9, GLUT1, PHD2 | 10 µM | Detectable increase | [7] |

| U2OS | HRE-luciferase reporter | 10 µM | Detectable HIF activity | [7] |

| U2OS | HRE-luciferase reporter | 50 µM | ~3-fold increase | [7] |

| Rat Fibroblasts (rFb) | Col1-α1, VEGF-A | 30 µM, 100 µM, 200 µM | Significant upregulation | [8] |

| Rat Fibroblasts (rFb) | IGF-1 | 30 µM, 100 µM | Significant upregulation | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of VH-298 and a typical experimental workflow to assess its effects on HIF-1α and its target genes.

Caption: Mechanism of VH-298 action.

Caption: Experimental workflow for VH-298 analysis.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and VH-298 Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, HFF, U2OS) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).

-

VH-298 Preparation: Prepare a stock solution of VH-298 in a suitable solvent such as DMSO.[5] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM, 100 µM).[7][8]

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of VH-298. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for VH-298.

-

Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 16, 24, or 48 hours).[7][8][9]

Western Blotting for HIF-1α Detection

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10] Given the rapid degradation of HIF-1α, it is crucial to perform lysis quickly and keep samples on ice.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).[10]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 7.5% for HIF-1α) and perform electrophoresis to separate the proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10][12]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control, such as β-actin or α-tubulin, should be probed on the same membrane to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for HIF-1 Target Genes

-

RNA Extraction: Following VH-298 treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR instrument and a suitable qPCR master mix. The reaction mixture should include the cDNA template, forward and reverse primers for the target genes (e.g., VEGF, GLUT1, CA9, PHD2) and a housekeeping gene (e.g., ACTB, GAPDH), and the master mix.

-

Thermal Cycling: The thermal cycling conditions will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in VH-298-treated samples compared to the vehicle control, normalized to the housekeeping gene.

This guide provides a foundational understanding of VH-298 and its application in studying the HIF-1 pathway. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into the effects of this potent VHL inhibitor.

References

- 1. Frontiers | Hypoxia-Inducible Factor-1α Target Genes Contribute to Retinal Neuroprotection [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Using VH-298 to Induce a Hypoxic Response In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase interaction with Hypoxia-Inducible Factor-alpha (HIF-α).[1][2] Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ligase complex, subsequent ubiquitination, and proteasomal degradation.[3][4] By blocking the VHL:HIF-α protein-protein interaction, VH-298 effectively stabilizes the hydroxylated form of HIF-α, leading to its accumulation and the subsequent activation of the hypoxic signaling pathway, even in the presence of normal oxygen levels.[2][5] This chemically-induced hypoxic response mimics cellular responses to low oxygen environments, making VH-298 a valuable tool for studying the physiological and pathological roles of the HIF signaling cascade.

VH-298 is a cell-permeable compound with high affinity for VHL, exhibiting a dissociation constant (Kd) in the range of 80-90 nM.[1][6] It demonstrates minimal off-target effects at concentrations up to 50 µM.[1][2] These characteristics make it a specific and reliable chemical probe for interrogating the HIF pathway in a variety of in vitro models.[2]

Mechanism of Action

VH-298 functions downstream of HIF-α hydroxylation. In normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification is the signal for VHL to bind to HIF-α. VH-298 competitively inhibits this binding, preventing the ubiquitination and subsequent degradation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[5][7] This leads to the upregulation of a suite of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes characteristic of the hypoxic response.[8][9]

Data Presentation

In Vitro Efficacy of VH-298

The following table summarizes the effective concentrations and observed outcomes of VH-298 treatment in various cell lines as reported in the literature.

| Cell Line | Concentration Range | Incubation Time | Key Outcomes | Reference(s) |

| HeLa | 10 µM - 100 µM | 2 - 24 hours | Concentration- and time-dependent accumulation of HIF-1α and HIF-2α. Upregulation of HIF target genes. | [1][2][5] |

| RCC4 (VHL-proficient) | Not specified | Not specified | Increased mRNA levels of EPO by 2.5-fold. | [1] |

| Human Foreskin Fibroblasts (HFF) | 25 µM - 100 µM | Not specified | Upregulation of CA9 and GLUT1 mRNA. More pronounced increase in BNIP3 protein levels compared to hypoxia. | [1][7] |

| Rat Fibroblasts (rFb) | 10 µM - 200 µM | 48 hours | Increased HIF-1α and hydroxy-HIF-1α levels. 30 µM and 100 µM promoted cell proliferation. 30 µM and 100 µM increased gene expression of Col1-α1, VEGF-A, and IGF-1. | [6][9][10] |

| Human Umbilical Vein Endothelial Cells (hUVEC) | 10 µM - 200 µM | 6 - 24 hours | 30 µM promoted angiogenesis (tube formation). Higher doses (100 µM, 200 µM) inhibited angiogenesis. | [6][9][10] |

Experimental Protocols

The following are generalized protocols for common in vitro experiments using VH-298. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

Protocol 1: In Vitro Cell Treatment with VH-298

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

VH-298 (Tocris Bioscience or other supplier)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of VH-298 Stock Solution: Prepare a high-concentration stock solution of VH-298 (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the VH-298 stock solution. Prepare serial dilutions of VH-298 in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM, 100 µM).[6][10] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest VH-298 concentration.

-

Cell Treatment: Aspirate the old medium from the cells. Wash the cells once with PBS. Add the prepared media containing different concentrations of VH-298 or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 16, 24, or 48 hours) in a humidified incubator at 37°C and 5% CO₂.[6][8]

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or RNA isolation for qRT-PCR).

Protocol 2: Western Blotting for HIF-1α Stabilization

Materials:

-

Treated and control cells from Protocol 1

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α (and loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative increase in HIF-1α levels.

Protocol 3: qRT-PCR for HIF Target Gene Expression

Materials:

-

Treated and control cells from Protocol 1

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for HIF target genes (e.g., VEGF-A, GLUT1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH)

Procedure:

-

RNA Isolation: Isolate total RNA from the harvested cells according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

-

Quantitative PCR: a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and the qPCR master mix. b. Perform the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in VH-298-treated samples compared to the vehicle control, normalized to the housekeeping gene.

Concluding Remarks

VH-298 is a robust and specific chemical tool for inducing a hypoxic response in vitro. By following the provided protocols and considering the dose- and time-dependent effects summarized in the data table, researchers can effectively utilize VH-298 to investigate the multifaceted roles of the HIF signaling pathway in their specific areas of interest. As with any chemical probe, it is crucial to include appropriate vehicle controls and to optimize experimental conditions for each cell line and assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Von Hippel-Lindau (VHL) Protein Antagonist VH298 Improves Wound Healing in Streptozotocin-Induced Hyperglycaemic Rats by Activating Hypoxia-Inducible Factor- (HIF-) 1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

VH-298 in PROTAC Linker Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The design of the linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

VH-298 is a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, binding to VHL with a dissociation constant (Kd) in the range of 80-90 nM[1][2][3][4][5]. Its well-characterized binding mode and favorable physicochemical properties have established it as a valuable E3 ligase ligand for the development of VHL-based PROTACs. This document provides detailed application notes on the use of VH-298 in PROTAC linker design, summarizes key quantitative data for VH-298-based PROTACs, and offers experimental protocols for their synthesis and characterization.

Application Notes: The Role of VH-298 in Linker Design

The strategic incorporation of VH-298 into a PROTAC scaffold necessitates careful consideration of the linker element. The linker's length, composition, and attachment points to both the VH-298 moiety and the target protein ligand are crucial for optimal degradation activity.

Key Considerations for Linker Design with VH-298:

-

Linker Length and Flexibility: The linker must be of an appropriate length to span the distance between the VHL E3 ligase and the target protein, facilitating the formation of a productive ternary complex. Both overly short and excessively long linkers can be detrimental. The flexibility of the linker, often modulated by incorporating polyethylene glycol (PEG) chains or rigid alkyl spacers, also plays a significant role in allowing the necessary conformational adjustments for optimal protein-protein interactions within the ternary complex[6][7][8].

-

Attachment Points: The selection of attachment points on both VH-298 and the target protein ligand is critical. The linker should be connected to a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins[6][9]. For VH-298, the side chain of the key tert-Leu group, which points away from the protein surface, has been successfully utilized as an exit vector for linker attachment[10].

-

Linker Composition and Physicochemical Properties: The chemical nature of the linker influences the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability[6]. The use of hydrophilic linkers, such as those containing PEG motifs, can improve the aqueous solubility of the final PROTAC molecule.

-

Cooperativity: The linker plays a crucial role in modulating the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is a desirable characteristic for potent degraders. The linker's structure can either promote or hinder the protein-protein interactions that lead to cooperative binding[7][11].

Quantitative Data for VH-298-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax)[12]. The following table summarizes publicly available data for PROTACs utilizing a VH-298 moiety.